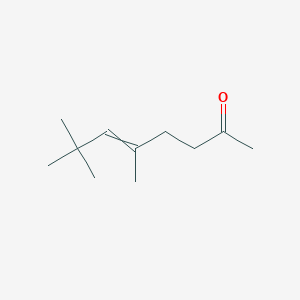

5,7,7-Trimethyloct-5-en-2-one

CAS No.: 61478-34-0

Cat. No.: VC19542921

Molecular Formula: C11H20O

Molecular Weight: 168.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61478-34-0 |

|---|---|

| Molecular Formula | C11H20O |

| Molecular Weight | 168.28 g/mol |

| IUPAC Name | 5,7,7-trimethyloct-5-en-2-one |

| Standard InChI | InChI=1S/C11H20O/c1-9(6-7-10(2)12)8-11(3,4)5/h8H,6-7H2,1-5H3 |

| Standard InChI Key | ZJAFSWKCAMDHEF-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CC(C)(C)C)CCC(=O)C |

Introduction

Synthesis and Reaction Pathways

Biosynthetic Routes

While no direct biosynthetic studies exist, analogous terpenoid ketones like 2,2,7-trimethyloct-6-en-3-one are derived from cineole degradation . Similar pathways involving cyclization or oxidative cleavage of bicyclic monoterpenes could theoretically yield 5,7,7-trimethyloct-5-en-2-one.

Laboratory Synthesis

A plausible synthetic route involves:

-

Aldol Condensation: Reacting 3,3-dimethylbutan-2-one (pinacolone) with a γ,δ-unsaturated aldehyde.

-

Grignard Addition: Using dimethylallyl bromide (1-bromo-3-methylbut-2-ene) to install the trisubstituted double bond .

-

Acid-Catalyzed Rearrangement: As demonstrated in the decomposition of tetrahydropyran derivatives , protonation of intermediate lactones could facilitate skeletal rearrangements to form the target ketone.

Physicochemical Properties

Molecular and Spectral Data

Stability and Reactivity

-

Keto-Enol Tautomerism: The α,β-unsaturated ketone system may exhibit enolization under acidic or basic conditions, though stability favors the keto form .

-

Conjugate Additions: The enone system is susceptible to nucleophilic attack (e.g., Michael addition) .

Spectroscopic Characterization

Infrared Spectroscopy

The ketone carbonyl stretch appears as a strong band near 1700 cm, consistent with analogous compounds . The trisubstituted double bond shows weak-to-moderate absorption at 1640–1680 cm.

Nuclear Magnetic Resonance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume